
5-Chloro-1,3-dimethylpyrazole
説明
The compound 5-Chloro-1,3-dimethylpyrazole is closely related to various pyrazole derivatives that have been synthesized and studied in recent research. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of charge transfer complexes, as seen in the study of the interaction between 5-amino-1,3-dimethylpyrazole and chloranilic acid, which results in a complex with strong proton transfer hydrogen bonding and charge transfer interactions . Additionally, the polycondensation of 3-chloromethyl-3'(5'),5-dimethyl-5'(3')-pyrazolyl-1-pyrazole under specific conditions can yield macrocyclic compounds with multiple pyrazole groups . These synthetic approaches highlight the versatility of pyrazole chemistry and the potential for creating a wide range of functionalized derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a compound structurally similar to this compound, was characterized and showed good correlation between observed and theoretical vibrational frequencies . The molecular geometry and vibrational frequencies of pyrazole derivatives have been calculated to show good agreement with experimental data, indicating the reliability of theoretical methods in predicting the structure of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives participate in various chemical reactions, including intermolecular [3+2] cycloadditions, which can be used to synthesize pyrazolidine carboxylic acid derivatives . The reactivity of these compounds is influenced by their electronic properties, such as the presence of hydrogen bonding and conjugative interactions, which can affect the movement of π-electron clouds from donor to acceptor within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. For example, the stability of 3,5-dimethylpyrazole complexes with organotin halides has been characterized by spectroscopic methods, revealing the stability constants of the adducts in different solvents . The electronic properties, such as the HOMO-LUMO energy gap and molecular electrostatic potential map, have been investigated to understand the reactivity and potential applications of these compounds, such as in nonlinear optics (NLO) materials .
科学的研究の応用
1. Palladium-Catalyzed Arylation
5-Chloro-1,3-dimethylpyrazole plays a crucial role in organic synthesis, particularly in the palladium-catalyzed direct arylation process. It facilitates the creation of 4-arylated pyrazoles, previously challenging to synthesize, with high regioselectivity and yields. This method leverages a temporary protection by a chloro group at C5 of pyrazoles (Yan, Chen, Bruneau, Dixneuf, & Doucet, 2012).
2. Photolytic Transformations
The compound is integral in the study of chloro(4-methylpent-3-en-1-ynyl)carbene, where it undergoes selective transformation upon photolysis. This study is significant in understanding phototransformations leading to various organic products, proving essential for synthetic organic chemistry (Gvozdev, Shavrin, Baskir, Egorov, & Nefedov, 2021).
3. Complexes with Organotin Halides
Research has shown that this compound can form stable complexes with organotin halides. These complexes are characterized by infrared and nuclear magnetic resonance spectroscopy, contributing to the field of coordination chemistry and organometallic compounds (Ettorre & Plazzogna, 1975).
4. Synthesis of Substituted Pyrazoles
The compound is used in the synthesis of various substituted pyrazoles, highlighting its versatility as a building block in heterocyclic chemistry. This application extends to the creation of compounds with potential pharmacological properties (Nazarinia, Sharifian, & Shafiee, 1995).
5. Metal Complexes and Catalysis
It serves as a ligand in the formation of metal complexes, particularly with palladium and platinum. These complexes are characterized by various spectroscopic methods and have implications in catalysis and material science (Pons et al., 2010).
Safety and Hazards
特性
IUPAC Name |
5-chloro-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUSLFAWARYAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334663 | |
| Record name | 5-Chloro-1,3-dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54454-10-3 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54454-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes for 5-Chloro-1,3-dimethylpyrazole?
A: this compound can be synthesized through several routes. One approach involves the alkylation of 3-methylpyrazole with 2-phenethyl p-toluenesulfonate, yielding this compound alongside its isomer, 3-methyl-1-(2-phenethyl)pyrazole []. Another method utilizes the reaction of substituted-2-(phenethyl)hydrazine hydrochloride with acetoacetaldehyde dimethylacetal to obtain the desired compound []. Further functionalization, such as iodination, can be achieved through reactions with I2/HIO3 in acetic acid, yielding compounds like 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole [].
Q2: What are the primary applications of this compound in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis. Its reactivity allows for further modifications at different positions of the pyrazole ring. For instance, it can undergo palladium-catalyzed direct arylation at the 4-position, providing access to 4-aryl pyrazoles []. This strategy allows for the synthesis of diversely substituted pyrazole derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.
Q3: How does the structure of this compound-4-carboxamide derivatives influence their antifungal activity?
A: Research indicates a strong correlation between the structure of N-substituted phenyl this compound-4-carboxamides and their antifungal activity against Rhizoctonia solani [, ]. The presence of electron-releasing groups at the meta position of the phenyl ring significantly enhances fungicidal activity []. Quantitative structure-activity relationship (QSAR) studies have identified key physicochemical parameters influencing activity, including log k', hydrophobic parameters, electronic parameters, and steric parameters [].
Q4: Are there any safety concerns regarding the nitration of this compound?
A: Nitration reactions are generally associated with safety risks due to the potential for exothermic reactions and the formation of unstable byproducts. Research on the nitration of 5-chloro-1,3-dimethyl-1H-pyrazole has investigated these risks, particularly focusing on the thermal stability and shock sensitivity of the nitrated product []. The study suggests that dilution with H2SO4 can mitigate some of these risks [].
Q5: What analytical techniques are commonly employed for characterizing and quantifying this compound and its derivatives?
A: Various spectroscopic techniques are used for the structural characterization of this compound and its derivatives. These include 1H NMR, 13C NMR, 15N NMR, IR, and MS []. These techniques provide valuable information about the compound's structure, purity, and presence of functional groups. Additional analytical methods, such as HPLC or GC, can be employed to quantify the compound in complex mixtures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




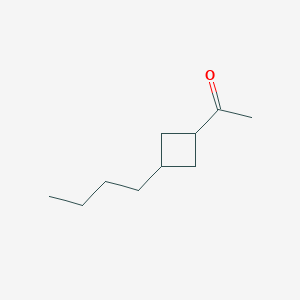
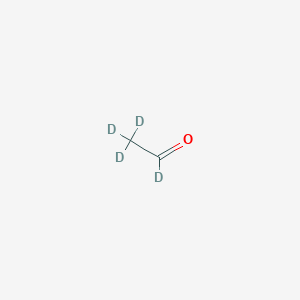
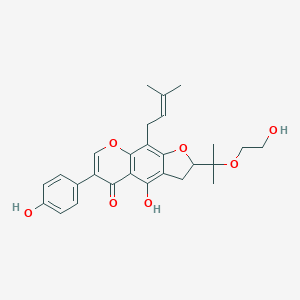
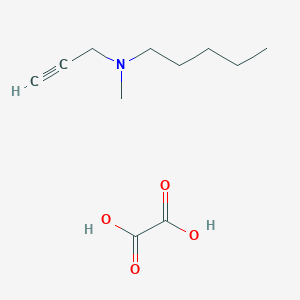

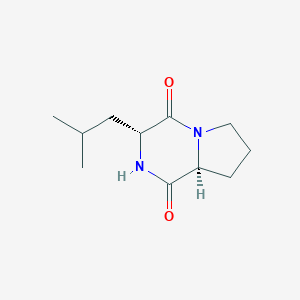
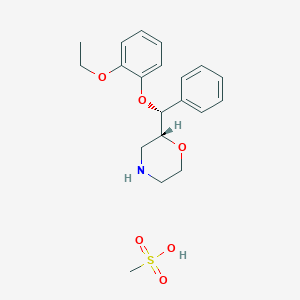
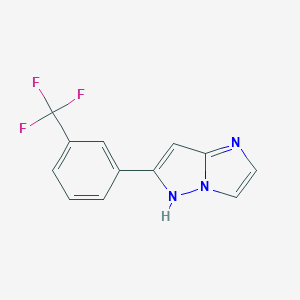
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)



